2,3-Dibromo-2,3-dimethylbutane
Overview
Description
2,3-Dibromo-2,3-dimethylbutane is a chemical compound with the formula C6H12Br2 . It is also known as Butane, 2,3-dibromo-2,3-dimethyl- .
Synthesis Analysis
The synthesis of 2,3-Dibromo-2,3-dimethylbutane has been described in literature. In most cases, the radicals were prepared by the reaction of the corresponding anion with 2,3-dibromo-2,3-dimethylbutane .Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-2,3-dimethylbutane can be represented as a 2D Mol file . The molecular weight of the compound is 243.967 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dibromo-2,3-dimethylbutane include a molecular weight of 243.967 . More detailed properties such as boiling point, density, etc., were not found in the search results.Scientific Research Applications
Crystal Structure Analysis
- Scientific Field: Crystallography
- Application Summary: The compound 2,3-Dibromo-2,3-dimethylbutane has been used in the study of crystal structures. The crystal structure of this compound at room temperature has a disordered nature .
- Methods of Application: The study involved the analysis of the crystal structure of 2,3-Dibromo-2,3-dimethylbutane at room temperature. The crystal belongs to the tetragonal system and has the space group of I 4/ mmm .
- Results: In the crystal, trans-form molecules have at least four orientations of equal statistical weight around the axes parallel to the [001] direction .
Spectroscopic Studies
- Scientific Field: Spectroscopy
- Application Summary: 2,3-Dibromo-2,3-dimethylbutane has been used in spectroscopic studies, specifically in Raman and Infra-Red spectroscopy .
- Methods of Application: The study reported Raman displacements and infra-red absorption wave numbers for 2,3-Dibromo-2,3-dimethylbutane. The spectra were obtained in both benzene and CCl4 solutions .
- Results: The results indicate that both molecules possess a center of symmetry and that the structure is the same in the two solvents .
Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: 2,3-Dibromo-2,3-dimethylbutane is used in organic synthesis, specifically in the synthesis of 2,3-Dimethylbut-2-ene .
- Methods of Application: The compound undergoes addition across a double bond when reacted with bromine to form 2,3-Dibromo-2,3-dimethylbutane, which is a vicinal dihalide . This compound then reacts with alcoholic KOH and undergoes an elimination reaction where a bromine atom and an alpha hydrogen atom is removed .
- Results: The result of this reaction is the formation of 2,3-Dimethylbut-2-ene .
Elimination Reactions
- Scientific Field: Organic Chemistry
- Application Summary: 2,3-Dibromo-2,3-dimethylbutane is used in the study of elimination reactions, specifically the E2 mechanism .
- Methods of Application: The study involves the reaction of 2,3-Dibromo-2,3-dimethylbutane with a base in an elimination reaction .
- Results: The results of the study show that the reaction follows the E2 mechanism .
Formation of Alkenes
- Scientific Field: Organic Chemistry
- Application Summary: 2,3-Dibromo-2,3-dimethylbutane can react with a strong base to form alkenes .
- Methods of Application: The compound reacts with a strong base, and two alkenes, 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene, are formed .
- Results: The reaction results in the formation of two alkenes .
Formation of Alcohols
- Scientific Field: Organic Chemistry
- Application Summary: 2,3-Dibromo-2,3-dimethylbutane can react with aqueous KOH to yield alcohols .
- Methods of Application: The compound reacts with aqueous KOH, and the major product obtained is 2,3,3-trimethylpropan-1-ol .
- Results: The reaction results in the formation of an alcohol .
Safety And Hazards
properties
IUPAC Name |
2,3-dibromo-2,3-dimethylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-5(2,7)6(3,4)8/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFWZEFFWWOMIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334770 | |
Record name | 2,3-Dibromo-2,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-2,3-dimethylbutane | |
CAS RN |
594-81-0 | |
Record name | 2,3-Dibromo-2,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dibromo-2,3-dimethylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.